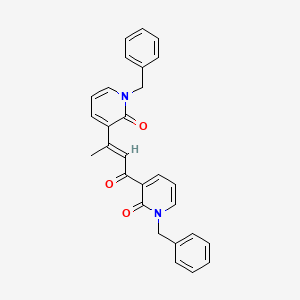![molecular formula C19H24ClN3O2 B5368805 N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B5368805.png)
N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature and is synthesized using a specific method.
作用機序
The mechanism of action of N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine involves its ability to selectively block the activity of certain neurotransmitter receptors. Specifically, this compound binds to the allosteric site of the receptor, which results in a conformational change that reduces the activity of the receptor. This mechanism of action allows researchers to selectively block the activity of certain receptors and investigate their role in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific receptors that it targets. In general, this compound has been shown to have a variety of effects on the central nervous system, including alterations in neurotransmitter release, changes in synaptic plasticity, and modulation of neuronal excitability. These effects can have significant implications for various physiological and behavioral processes, including learning and memory, addiction, and mood regulation.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine in lab experiments is its ability to selectively block the activity of certain neurotransmitter receptors. This allows researchers to investigate the role of these receptors in various physiological and behavioral processes. However, there are also some limitations to using this compound. For example, it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine. One area of research is the development of more selective compounds that can target specific subtypes of neurotransmitter receptors. Another area of research is the investigation of the long-term effects of blocking certain neurotransmitter receptors, particularly in the context of addiction and other psychiatric disorders. Additionally, there is potential for the use of this compound in the development of new therapeutic agents for various neurological and psychiatric disorders.
合成法
The synthesis of N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine involves a multi-step process that requires the use of various reagents. The first step involves the reaction of 3-(3-chloro-5-isoxazolyl)propanoic acid with N-methylpiperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of an intermediate product, which is then subjected to further reactions with benzyl bromide and sodium hydride to produce the final product.
科学的研究の応用
N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine has a wide range of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it is used as a tool to study the role of certain neurotransmitters in the brain. Specifically, this compound is used to selectively block the activity of certain neurotransmitter receptors, which allows researchers to investigate the physiological and behavioral effects of these receptors.
特性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(3-chloro-1,2-oxazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-22(13-15-6-3-2-4-7-15)16-8-5-11-23(14-16)19(24)10-9-17-12-18(20)21-25-17/h2-4,6-7,12,16H,5,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRKRUGZCGBJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CC(=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![[2-(3,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5368749.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)

![N-(4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5368787.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368789.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[ethyl(methyl)amino]acetamide](/img/structure/B5368792.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5368799.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5368802.png)
![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)